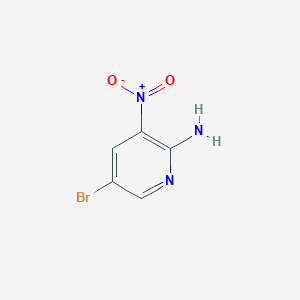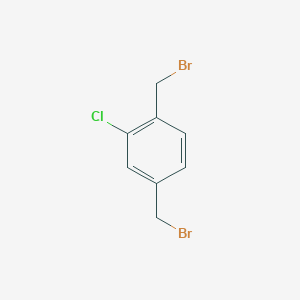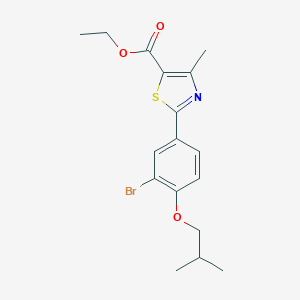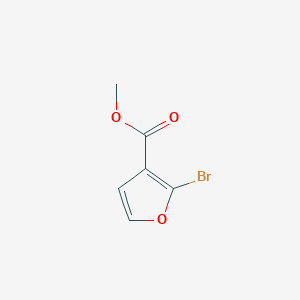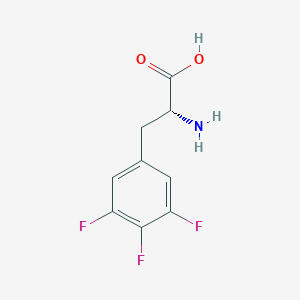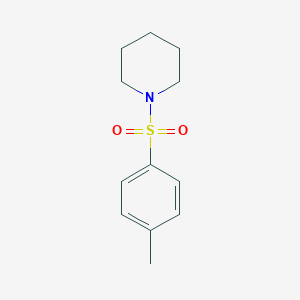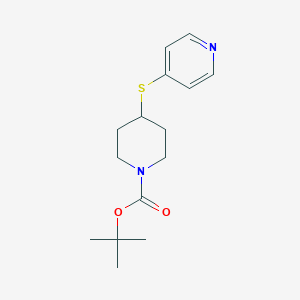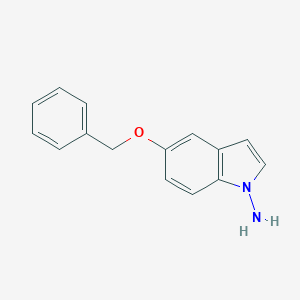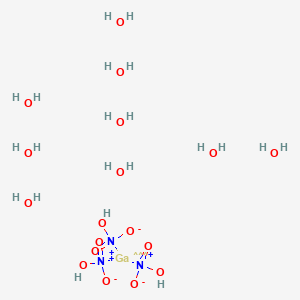
Nitric acid, gallium salt, nonahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitric acid, gallium salt, nonahydrate, also known as gallium nitrate nonahydrate, is a chemical compound with the formula Ga(NO₃)₃·9H₂O. It is a nitrate salt of gallium and is commonly used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Gallium nitrate nonahydrate can be prepared by dissolving elemental gallium in nitric acid, followed by recrystallization. The reaction involves the formation of gallium nitrate, which is then hydrated to form the nonahydrate form . The general reaction can be represented as: [ \text{Ga} + 3\text{HNO}_3 \rightarrow \text{Ga(NO}_3\text{)}_3 + 3\text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, gallium nitrate nonahydrate is produced by reacting gallium metal with nitric acid under controlled conditions. The resulting solution is then subjected to crystallization processes to obtain the nonahydrate form. This method ensures high purity and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Gallium nitrate nonahydrate undergoes various chemical reactions, including:
Oxidation: Gallium nitrate can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced to elemental gallium under specific conditions.
Substitution: Gallium nitrate can participate in substitution reactions where the nitrate ions are replaced by other anions.
Common Reagents and Conditions
Common reagents used in reactions with gallium nitrate nonahydrate include reducing agents like hydrogen gas and other metal salts. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from reactions involving gallium nitrate nonahydrate depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield elemental gallium, while substitution reactions can produce various gallium salts .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, gallium nitrate nonahydrate is used as a precursor for synthesizing other gallium compounds. It is also employed in various analytical techniques and as a reagent in chemical reactions .
Biology and Medicine
Gallium nitrate nonahydrate has significant applications in medicine. It is used to treat hypercalcemia associated with cancer by inhibiting bone resorption. Additionally, it has been studied for its potential use in treating arthritis, autoimmune disorders, and certain tumors .
Industry
In the industrial sector, gallium nitrate nonahydrate is used in the production of semiconductors and other electronic components. Its unique properties make it valuable in the manufacturing of high-performance materials .
Mecanismo De Acción
Gallium nitrate nonahydrate exerts its effects by interacting with various molecular targets and pathways. In medical applications, it inhibits the activity of osteoclasts, which are responsible for bone resorption. This action helps reduce the levels of free calcium in the blood, thereby treating hypercalcemia . Gallium also competes with magnesium in DNA binding, inhibiting DNA synthesis and affecting cellular metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Gallium chloride (GaCl₃): Another gallium salt with different properties and applications.
Gallium sulfate (Ga₂(SO₄)₃): Used in various industrial processes.
Gallium arsenide (GaAs): Widely used in the semiconductor industry.
Uniqueness
Gallium nitrate nonahydrate is unique due to its specific chemical structure and properties. Unlike other gallium salts, it has significant medical applications, particularly in treating hypercalcemia and other bone-related disorders. Its ability to inhibit osteoclast activity and its high affinity for DNA binding make it distinct from other similar compounds .
Propiedades
InChI |
InChI=1S/Ga.3HNO3.9H2O/c;3*2-1(3)4;;;;;;;;;/h;3*(H,2,3,4);9*1H2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOCMVOJOOWXNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].O.O.O.O.O.O.O.O.O.[Ga] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GaH21N3O18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135886-70-3 |
Source


|
| Record name | Gallium nitrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135886703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
